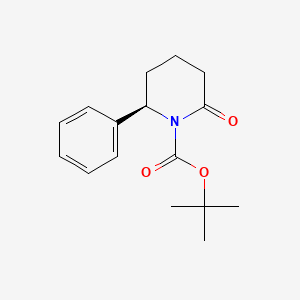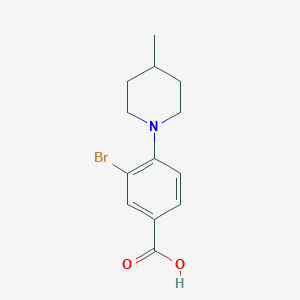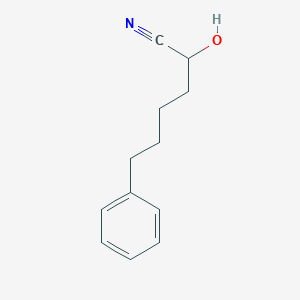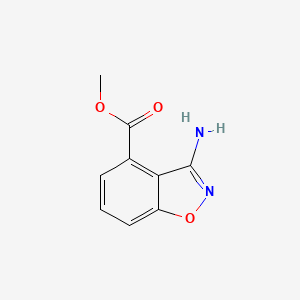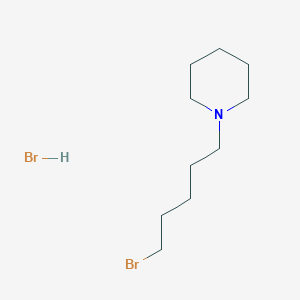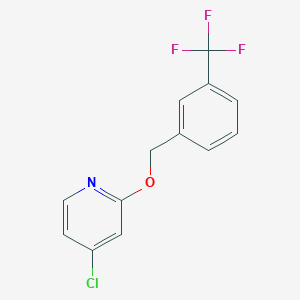
6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate is a heterocyclic compound with the molecular formula C5H6N2O3. This compound is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of an oxo group at position 6 and a carbaldehyde group at position 3 makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-ketoglutaric acid with hydrazine to form 1,4,5,6-tetrahydro-6-oxopyridazine-3-carboxylic acid, which is then oxidized to form the desired compound . The reaction conditions often include the use of solvents like toluene and catalysts such as copper acetate, with the reaction mixture being stirred at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbaldehyde group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.
Major Products:
Oxidation: 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid.
Reduction: 6-Hydroxy-1,6-dihydropyridazine-3-carbaldehyde.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 through the NF-κB/MAPK pathway . This anti-inflammatory activity is particularly relevant in the context of acute lung injury and sepsis, where excessive inflammation plays a critical role in disease progression.
Comparación Con Compuestos Similares
- 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid
- 1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Uniqueness: 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate is unique due to the presence of both an oxo group and a carbaldehyde group on the pyridazine ring
Propiedades
Número CAS |
1409932-24-6 |
|---|---|
Fórmula molecular |
C5H6N2O3 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
6-oxo-1H-pyridazine-3-carbaldehyde;hydrate |
InChI |
InChI=1S/C5H4N2O2.H2O/c8-3-4-1-2-5(9)7-6-4;/h1-3H,(H,7,9);1H2 |
Clave InChI |
FRSYQBQHKXPMBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NN=C1C=O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B11925904.png)
